

# comparing the in vivo efficacy of revefenacin with other nebulized bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Revefenacin |           |
| Cat. No.:            | B8068745    | Get Quote |

# Revefenacin's In Vivo Efficacy: A Comparative Guide for Researchers

**Revefenacin**, a long-acting muscarinic antagonist (LAMA), is the first once-daily nebulized bronchodilator approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of its in vivo efficacy against other nebulized bronchodilators, supported by experimental data from pivotal clinical trials.

# **Mechanism of Action**

**Revefenacin** exerts its bronchodilatory effects by inhibiting the M3 muscarinic acetylcholine receptors in the smooth muscle of the airways.[1][2][3][4] This action blocks the bronchoconstrictor effect of acetylcholine, leading to smooth muscle relaxation and improved airflow.[1][2][3][4] **Revefenacin** exhibits a high affinity for M3 receptors and a slower dissociation from these receptors compared to M2 receptors, contributing to its long duration of action.[4][5]





Click to download full resolution via product page

Figure 1: Revefenacin's Mechanism of Action.

# **Comparative Efficacy Data**

Clinical trials have demonstrated the efficacy of **revefenacin** in improving lung function in patients with moderate to very severe COPD. The primary endpoint in these studies is typically the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1), a key indicator of lung function.

## Revefenacin vs. Placebo

Two replicate, 12-week, Phase III clinical trials (Studies 0126 and 0127) established the superiority of **revefenacin** over placebo.[6][7][8]



| Treatment<br>Group                             | N   | Baseline<br>Trough FEV1<br>(L) | Change from Baseline in Trough FEV1 (mL) on Day 85 (LS Mean) | P-value vs.<br>Placebo |
|------------------------------------------------|-----|--------------------------------|--------------------------------------------------------------|------------------------|
| Study 0126                                     |     |                                |                                                              |                        |
| Revefenacin 88<br>μg                           | 204 | 1.05                           | 79.2                                                         | 0.0003                 |
| Revefenacin 175<br>μg                          | 211 | 1.03                           | 146.3                                                        | <0.0001                |
| Placebo                                        | 208 | 1.06                           | -                                                            | -                      |
| Study 0127                                     |     |                                |                                                              |                        |
| Revefenacin 88<br>μg                           | 215 | 1.05                           | 160.5                                                        | <0.0001                |
| Revefenacin 175<br>μg                          | 208 | 1.04                           | 147.0                                                        | <0.0001                |
| Placebo                                        | 212 | 1.04                           | -                                                            | -                      |
| Data from<br>replicate Phase<br>III trials.[8] |     |                                |                                                              |                        |

# Revefenacin vs. Tiotropium

A 52-week safety study (Study 0128) included an active comparator arm with tiotropium, a widely used dry powder inhaler LAMA. While not a direct head-to-head efficacy trial, it provides comparative data.



| Treatment Group                      | N   | Change from Baseline in<br>Trough FEV1 (mL) over 52<br>weeks (LS Mean Range) |
|--------------------------------------|-----|------------------------------------------------------------------------------|
| Revefenacin 88 μg                    | 358 | 52.3 to 124.3                                                                |
| Revefenacin 175 μg                   | 335 | 52.3 to 124.3                                                                |
| Tiotropium 18 μg                     | 356 | 79.7 to 112.8                                                                |
| Data from a 52-week safety study.[9] |     |                                                                              |

In a separate 28-day study involving patients with suboptimal peak inspiratory flow rate (PIFR), **revefenacin** showed numerically greater improvements in trough FEV1 and Forced Vital Capacity (FVC) compared to tiotropium, although the differences were not statistically significant in the overall population.[10] However, in a pre-specified subgroup of patients with severe to very severe COPD (FEV1 < 50% predicted), **revefenacin** demonstrated a statistically significant improvement in trough FEV1 compared to tiotropium.[10]

# Revefenacin vs. Ipratropium

A randomized controlled trial compared once-daily **revefenacin** to four-times-daily ipratropium in mechanically ventilated COPD patients with acute respiratory failure.[11]

| Parameter                                                  | Revefenacin (n=12) | lpratropium (n=9) | P-value |
|------------------------------------------------------------|--------------------|-------------------|---------|
| Change in Dynamic<br>Resistance<br>(cmH2O/L/s)             | -0.9               | +2.6              | <0.01   |
| Data from a study in mechanically ventilated patients.[11] |                    |                   |         |

# **Revefenacin** in Combination with Formoterol

A 42-day, Phase 3b study evaluated the safety and efficacy of **revefenacin** administered sequentially or in combination with the long-acting beta2-agonist (LABA) formoterol.[12][13][14]



#### [15]

| Treatment Group                                     | Change from Baseline in Trough FEV1<br>(mL) (LS Mean) |
|-----------------------------------------------------|-------------------------------------------------------|
| Revefenacin + Formoterol                            | 116 - 157                                             |
| Placebo + Formoterol                                | 35 - 53                                               |
| Data from a 42-day Phase 3b study.[12][13][14] [15] |                                                       |

# Experimental Protocols Phase III Efficacy and Safety Studies (Studies 0126 & 0127)

- Study Design: Two replicate, 12-week, randomized, double-blind, placebo-controlled, parallel-group trials.[6][7]
- Patient Population: Patients aged ≥ 40 years with a diagnosis of moderate to very severe COPD.[6][7]
- Intervention: Once-daily administration of nebulized revefenacin (88 μg or 175 μg) or placebo via a standard jet nebulizer.[6][7]
- Primary Endpoint: Change from baseline in trough FEV1 on Day 85.[7]
- Secondary Endpoints: Overall treatment effect on trough FEV1 and peak FEV1 (0-2 hours post-dose).[7]





Click to download full resolution via product page

Figure 2: Phase III Efficacy Trial Workflow.

# **Comparative Study in Mechanically Ventilated Patients**

- Study Design: A double-blind, multi-center, randomized controlled trial.[11]
- Patient Population: COPD patients with acute respiratory failure requiring invasive mechanical ventilation.[11][16]
- Intervention: Nebulized revefenacin (175 mcg once daily) plus three placebo doses versus nebulized ipratropium (500 mcg every 6 hours).[11]
- Primary Outcome: Feasibility and safety of revefenacin administration.
- Secondary Outcomes: Resource utilization and effects on respiratory mechanics.[11]



# **Summary**

Revefenacin has consistently demonstrated statistically significant and clinically meaningful improvements in lung function in patients with moderate to very severe COPD compared to placebo.[6][7][17] Its efficacy appears comparable to the established LAMA, tiotropium, with potential advantages in certain patient subgroups, such as those with more severe disease or suboptimal inspiratory flow.[9][10] In the critical care setting, revefenacin has shown benefits in improving respiratory mechanics compared to the short-acting muscarinic antagonist, ipratropium.[11] Furthermore, its co-administration with a LABA like formoterol provides additional bronchodilation, supporting its role in combination therapy.[12][13][14][15] As the only once-daily nebulized LAMA, revefenacin offers a valuable therapeutic option, particularly for patients who may have difficulty with handheld inhalers.[9][17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Revefenacin? [synapse.patsnap.com]
- 2. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
- 3. Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 4. Revefenacin | C35H43N5O4 | CID 11753673 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Role of Revefenacin in Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III Trials of Revefenacin in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 7. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials -



PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Treatments for COPD: Evidence to Date on Revefenacin PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverenacin for COPD Patients With Suboptimal PIFR | Journal of The COPD Foundation [journal.copdfoundation.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Safety and Efficacy of Revefenacin and Formoterol in Sequence and Combination via a Standard Jet Nebulizer in Patients with Chronic Obstructive Pulmonary Disease: A Phase 3b, Randomized, 42-Day Study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. journal.copdfoundation.org [journal.copdfoundation.org]
- 14. Safety and Efficacy of Revefenacin and Formoterol in Sequence and Combination via a Standard Jet Nebulizer in Patients with Chronic Obstructive Pulmonary Disease: A Phase 3b, Randomized, 42-Day Study PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Revefenacin and Formoterol in Sequence and Combination via a Standard Jet Nebulizer in Patients with Chronic Obstructive Pulmonary Disease: A Phase 3b, Randomized, 42-Day Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uclahealth.org [uclahealth.org]
- 17. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breztri Aerosphere (budesonide/glycopyrrolate/formoterol fumarate) vs Yupelri (revefenacin) | Everyone.org [everyone.org]
- To cite this document: BenchChem. [comparing the in vivo efficacy of revefenacin with other nebulized bronchodilators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068745#comparing-the-in-vivo-efficacy-of-revefenacin-with-other-nebulized-bronchodilators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com